molecular formula C18H18O5 B14751233 Diethyl 4,4'-oxydibenzoate CAS No. 3096-86-4

Diethyl 4,4'-oxydibenzoate

Cat. No.: B14751233
CAS No.: 3096-86-4
M. Wt: 314.3 g/mol
InChI Key: RJSQMNBJPSWPTF-UHFFFAOYSA-N
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Description

Diethyl 4,4’-oxydibenzoate is an organic compound with the molecular formula C18H18O5. It is a diester derived from 4,4’-oxydibenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4,4’-oxydibenzoate can be synthesized through the esterification of 4,4’-oxydibenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of diethyl 4,4’-oxydibenzoate may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4,4’-oxydibenzoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, diethyl 4,4’-oxydibenzoate can be hydrolyzed to yield 4,4’-oxydibenzoic acid and ethanol.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Hydrolysis: 4,4’-oxydibenzoic acid and ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Diethyl 4,4’-oxydibenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of diethyl 4,4’-oxydibenzoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release 4,4’-oxydibenzoic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4,4’-oxydibenzoate: Similar structure but with methyl ester groups instead of ethyl.

    Diethyl 4,4’-azoxydibenzoate: Contains an azoxy group instead of an ether linkage.

Uniqueness

Diethyl 4,4’-oxydibenzoate is unique due to its specific ester groups and the presence of an ether linkage, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

3096-86-4

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

ethyl 4-(4-ethoxycarbonylphenoxy)benzoate

InChI

InChI=1S/C18H18O5/c1-3-21-17(19)13-5-9-15(10-6-13)23-16-11-7-14(8-12-16)18(20)22-4-2/h5-12H,3-4H2,1-2H3

InChI Key

RJSQMNBJPSWPTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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